2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxaldehyde in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an amine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of amides, thioamides, or esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-oxo-1,2-dihydro-3-pyridinyl)methyl]acetamide
- 2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]butanamide
Uniqueness
2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-N-[(1-methyl-2-oxopyridin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(11)9(14)12-6-8-4-3-5-13(2)10(8)15/h3-5,7H,6H2,1-2H3,(H,12,14) |
InChI Key |
RWZHEDZOHREXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CN(C1=O)C)Cl |
Origin of Product |
United States |
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